(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one
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Overview
Description
(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction between 3-hydroxyaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anilino group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyanilino group can form hydrogen bonds with target proteins, while the enone moiety can participate in Michael addition reactions, leading to covalent modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but lacks the anilino group.
(E)-3-(3-methoxyanilino)-1-(4-methylphenyl)but-2-en-1-one: Similar structure with a methoxy group instead of a hydroxy group.
(E)-3-(3-hydroxyanilino)-1-phenylbut-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one is unique due to the presence of both the hydroxyanilino and methylphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-6-8-14(9-7-12)17(20)10-13(2)18-15-4-3-5-16(19)11-15/h3-11,18-19H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAXHCGCBMVNNM-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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